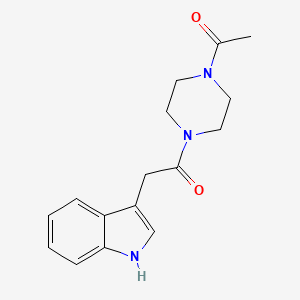![molecular formula C14H14BrNOS B7514739 N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which has been implicated in several diseases, including cancer and inflammation. In
作用機序
BRD4 is a protein that plays a role in the regulation of gene expression. It does this by binding to acetylated histones, which are proteins that package DNA in the nucleus. By binding to acetylated histones, BRD4 recruits other proteins that are involved in the regulation of gene expression. N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide inhibits the binding of BRD4 to acetylated histones, thus preventing the recruitment of other proteins and the regulation of gene expression.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the proliferation of cancer cells and induce cell death. In inflammation, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the formation of atherosclerotic plaques. Additionally, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of BRD4 inhibition without affecting other proteins that may have similar functions. Additionally, N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has a favorable pharmacokinetic profile, which allows for easy administration in animal models. One limitation of using N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide in lab experiments is its cost, which may be prohibitive for some researchers.
将来の方向性
There are several future directions for the study of N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide. One direction is the development of more potent and selective BRD4 inhibitors. This would allow for more specific targeting of BRD4 and potentially reduce the dose required for therapeutic efficacy. Another direction is the study of the effects of BRD4 inhibition in combination with other therapies, such as chemotherapy or immunotherapy. This may enhance the effectiveness of these therapies and reduce the development of resistance. Finally, the study of BRD4 inhibition in other diseases, such as neurological disorders, may provide new therapeutic opportunities.
合成法
The synthesis of N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide involves the reaction of 2-bromobenzylamine with 3-methylthiophene-2-carboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in a scientific paper by Wang et al. (2016).
科学的研究の応用
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BRD4 has been found to play a role in the development and progression of several types of cancer, including breast, lung, and prostate cancer. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the proliferation of cancer cells and induce cell death. In inflammation, BRD4 has been implicated in the regulation of inflammatory gene expression. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines. In cardiovascular disease, BRD4 has been found to play a role in the development of atherosclerosis. Inhibition of BRD4 by N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide has been shown to reduce the formation of atherosclerotic plaques.
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-7-8-18-13(10)14(17)16(2)9-11-5-3-4-6-12(11)15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFNSPPEIHGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-fluorophenyl)ethyl]propanamide](/img/structure/B7514657.png)







![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)


![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)